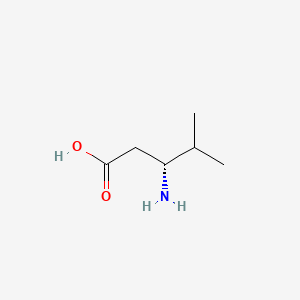
Bromuro de cobalto(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltous bromide, with the chemical formula CoBr₂, is an inorganic compound. In its anhydrous form, it appears as green crystals, while the hexahydrate form is red-purple . This compound is soluble in water and various organic solvents, making it useful in different chemical processes . It is primarily used as a catalyst in organic synthesis and other industrial applications .
Aplicaciones Científicas De Investigación
Cobaltous bromide has diverse applications in scientific research:
Métodos De Preparación
Cobaltous bromide can be synthesized through several methods:
- One common method involves reacting cobalt hydroxide with hydrobromic acid to form cobalt(II) bromide hexahydrate:
Hydrobromic Acid Reaction: Co(OH)2+2HBr→CoBr2⋅6H2O
Further heating of the hexahydrate at 100°C forms the dihydrate, and at 130°C, it produces the anhydrous form .Direct Bromination: Another method involves the direct reaction of cobalt metal with bromine at elevated temperatures to produce cobalt(II) bromide.
Análisis De Reacciones Químicas
Cobaltous bromide undergoes various chemical reactions:
Oxidation: At higher temperatures, cobalt(II) bromide reacts with oxygen to form cobalt(II,III) oxide and bromine vapor.
Coordination Reactions: It reacts with ammonia to form coordination compounds such as bromopentaamminecobalt(III) bromide.
Catalytic Reactions: Cobaltous bromide is used as a catalyst in C-metal, C-heteroatom, and C-C bond formations, as well as in cyclizations, polymerizations, oxidations, reductions, and carbonylations.
Mecanismo De Acción
The mechanism of action of cobalt(II) bromide primarily involves its role as a catalyst. It facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy. This is achieved through the formation of intermediate complexes with reactants, which then undergo further transformations to yield the final products .
Comparación Con Compuestos Similares
Cobaltous bromide can be compared with other cobalt halides such as cobalt(II) chloride, cobalt(II) fluoride, and cobalt(II) iodide:
Cobalt(II) Chloride (CoCl₂): Similar to cobalt(II) bromide, it is used as a catalyst and in various chemical reactions. it is more commonly used in humidity indicators.
Cobalt(II) Fluoride (CoF₂): This compound is less commonly used but finds applications in specialized chemical reactions.
Cobalt(II) Iodide (CoI₂): It is used in organic synthesis and has properties similar to cobalt(II) bromide but with different reactivity due to the larger iodide ion.
Cobaltous bromide stands out due to its specific solubility properties and its effectiveness as a catalyst in a wide range of chemical reactions.
Propiedades
Número CAS |
7789-43-7 |
|---|---|
Fórmula molecular |
Br2Co |
Peso molecular |
218.74 g/mol |
Nombre IUPAC |
cobalt(2+);dibromide |
InChI |
InChI=1S/2BrH.Co/h2*1H;/q;;+2/p-2 |
Clave InChI |
BZRRQSJJPUGBAA-UHFFFAOYSA-L |
SMILES |
[Co](Br)Br |
SMILES canónico |
[Co+2].[Br-].[Br-] |
Punto de ebullición |
Loses 4 H2O at 212° F. and all H2O at 266° F. (USCG, 1999) |
Color/Form |
Bright green solid or lustrous green crystalline leaflets Green hexagonal crystals; hygroscopic |
Densidad |
4.909 at 77 °F (USCG, 1999) 4.909 at 25 °C/4 °C |
Punto de inflamación |
Not Applicable. Not flammable. (USCG, 1999) |
melting_point |
1252.4 °F For anhydrate; 117.5° F for hexahydrate. (USCG, 1999) 678 °C under HBr and molecular nitrogen |
Key on ui other cas no. |
7789-43-7 12789-07-0 |
Descripción física |
Cobaltous bromide is a red violet crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a catalyst in the production of other chemicals. Liquid |
Pictogramas |
Irritant; Health Hazard |
Vida útil |
Stable under recommended storage conditions. Hygroscopic, forms hexahydrate in air. |
Solubilidad |
Readily soluble in water 112 parts by wt (of formula wt)/100 parts of water by wt at 20 °C 66.7 g/100 mL water at 59 °C; 68.1 g/100 cc water at 97 °C; 77.1 g/100 cc of ethanol at 20 °C; 58.6 g/100 cc of methanol at 30 °C 126.754 lb/100 lb water at 70 °F Readily soluble in methanol, ethanol, acetone and methyl acetate |
Sinónimos |
cobalt bromide hexahydrate cobalt dibromide tetraaquacobalt(II) bromide dihydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Oxo-(2-phenylethylamino)methyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1221153.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)
![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)
![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B1221165.png)
![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)


![1-[[4-(Dimethylamino)phenyl]methyl]-1-(2-furanylmethyl)-3-(4-methoxyphenyl)thiourea](/img/structure/B1221172.png)
